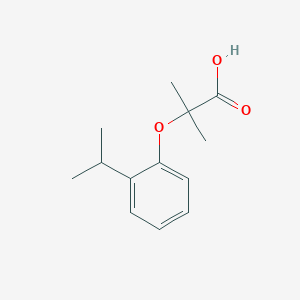

2-(2-异丙基苯氧基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a compound that can be associated with the family of arylpropanoic acids, which are known for their anti-inflammatory properties. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including ibuprofen and ketoprofen, are well-studied for their pharmacological effects. These compounds are synthesized to achieve high enantiomeric excess, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of related arylpropanoic acids involves a combination of Sharpless epoxidation followed by catalytic hydrogenolysis to control stereochemistry . This method is particularly effective for producing optically active arylpropanoic acids, which are important for their enhanced therapeutic effects and reduced side effects. The synthesis also includes palladium-catalyzed coupling reactions with enantiopure iodophenylpropanoic acids, which are prepared using the aforementioned methodology .

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as 1,2-diphenylpropane and 2,3-diphenylpropanoic acid, have been studied using NMR spectroscopy . These studies have shown that the anti-periplanar conformation of the phenyl groups is predominant. The nonbonded interaction energies between different groups, such as phenyl and carboxylic acid, have been quantified, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical behavior of related compounds under electron impact ionization has been investigated, which is relevant for understanding the mass spectrometric properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid . The study found that compounds with similar structures tend to eliminate groups such as alkoxy, alcohol, or alkoxycarbonyl from the molecular ion. Additionally, the molecular ions can lose water, propene, or CO2, leading to the formation of various fragment ions, which are useful for structural elucidation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid are not detailed in the provided papers, the general properties of arylpropanoic acids can be inferred. These compounds typically exhibit characteristics that make them suitable for pharmaceutical applications, such as moderate solubility in water, stability under physiological conditions, and the ability to engage in hydrogen bonding due to the presence of carboxylic acid groups . The enantiomeric purity of these compounds is also a critical factor that affects their pharmacokinetics and pharmacodynamics .

科学研究应用

- Specific Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : This compound has been used in the synthesis of a novel series of acetyl amino acids and dipeptides . These new compounds have potential applications in the development of new drugs due to their antibacterial and antifungal activities .

- Methods of Application or Experimental Procedures : The 2-(2’-Isopropyl-5’-methylphenoxy)acetic acid was coupled with amino acid methyl esters/dipeptides using DCC (N,N’-Dicyclohexylcarbodiimide) as a coupling agent and TEA (Triethylamine) as a base . This resulted in the formation of new 2-(2’-isopropyl-5’-methylphenoxy)acetyl amino acids and peptides .

- Results or Outcomes : The newly synthesized compounds were evaluated for their antibacterial and antifungal activities. Some compounds were found to exhibit potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, and others were found to be potent antifungal agents against pathogenic Candida albicans .

属性

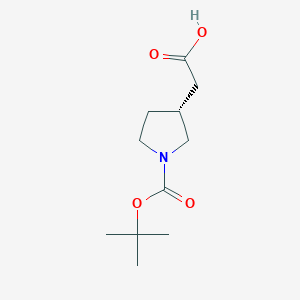

IUPAC Name |

2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDZJXMAQKEGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364180 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropylphenoxy)-2-methylpropanoic acid | |

CAS RN |

669726-38-9 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

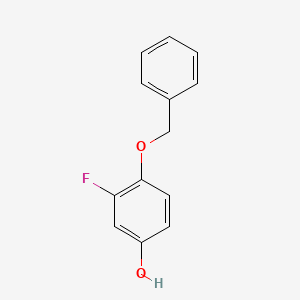

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

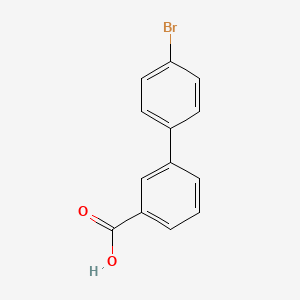

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

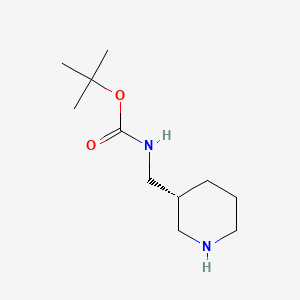

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)